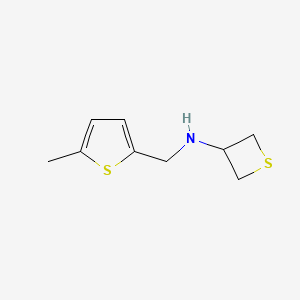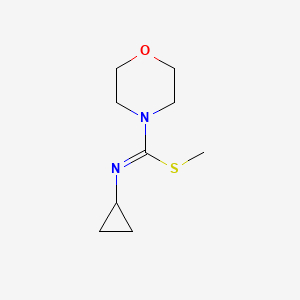
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyridine core. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide typically involves the bromination of 4’-methyl-2,2’-bipyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone, dichloromethane, or acetonitrile . The reaction is carried out under illumination in a constant-temperature water bath reactor .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the raw material and brominating reagent are mixed and reacted under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .
Scientific Research Applications
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,2’-bipyridine: This compound lacks the methyl group present in 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-2,2’-bipyridine: This compound lacks the bromomethyl group, which limits its reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is unique due to the presence of both the bromomethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C12H13Br3N2 |
|---|---|
Molecular Weight |
424.96 g/mol |
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine;dihydrobromide |
InChI |
InChI=1S/C12H11BrN2.2BrH/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12;;/h2-7H,8H2,1H3;2*1H |
InChI Key |
KUOQLGMDPVYUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)
![(S)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B12976136.png)


![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate](/img/structure/B12976174.png)




![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)

